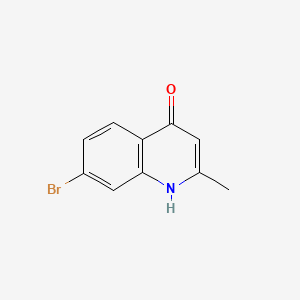

7-Bromo-2-methylquinolin-4-ol

描述

属性

IUPAC Name |

7-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCHADNJZFETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320926 | |

| Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56716-92-8 | |

| Record name | 7-Bromo-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 366402 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056716928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56716-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56716-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 7 Bromo 2 Methylquinolin 4 Ol and Its Analogs

Classical Approaches for Quinolin-4-one Synthesis

A variety of named reactions, developed from the late 19th to the mid-20th century, form the foundation of quinoline (B57606) synthesis. These methods generally involve the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

Gould-Jacobs Reaction and its Variants

First reported in 1939, the Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). wikipedia.org The reaction sequence typically begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar acyl malonic ester. wikipedia.orgwikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester intermediate, often at high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether. d-nb.info The process concludes with the saponification of the ester group at the 3-position and subsequent decarboxylation to yield the quinolin-4-one core. wikipedia.org

For the synthesis of a 7-bromo substituted analog, 3-bromoaniline (B18343) would be the appropriate starting material. The reaction proceeds through several distinct steps, as detailed in the table below for the synthesis of the related 3-bromoquinolin-4-ol. The use of asymmetrically substituted anilines can sometimes lead to a mixture of regioisomeric products, a factor controlled by both steric and electronic effects. wikipedia.org

| Step | Reactants | Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| Condensation | 3-Bromoaniline, Ethyl Acetoacetate (B1235776) | Ethanol, reflux, 6 h | β-Keto anilide | 85 |

| Cyclization | β-Keto anilide | Diphenyl ether, 250°C, 20 min | Ethyl 3-bromoquinoline-4-carboxylate | 75 |

| Hydrolysis | Ethyl 3-bromoquinoline-4-carboxylate, aq. NaOH | 80°C, 4 h | 3-Bromoquinolin-4-ol | 65 |

Conrad-Limpach Reaction

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, to produce 4-hydroxyquinolines. wikipedia.orgresearchgate.net The reaction conditions determine the final product. At lower temperatures (kinetically controlled), the aniline attacks the more reactive keto group, leading to a β-aminoacrylate intermediate which, upon heating to high temperatures (~250 °C), cyclizes to form a 4-quinolinone. wikipedia.orgpharmaguideline.com At higher initial temperatures (thermodynamically controlled), the reaction can favor the formation of a 2-quinolone (the Knorr quinoline synthesis). wikipedia.orgresearchgate.net

To synthesize 7-Bromo-2-methylquinolin-4-ol, 3-bromoaniline would be reacted with ethyl acetoacetate. The initial condensation would be followed by a high-temperature cyclization, typically in an inert, high-boiling solvent like mineral oil or diphenyl ether, which has been shown to improve yields significantly compared to solvent-free conditions. wikipedia.orgnih.gov

| Step | General Reactants | Key Conditions | Product Type |

|---|---|---|---|

| Condensation | Aniline, β-Ketoester | Room temperature or moderate heat (e.g., 100°C in Benzene (B151609) with acid catalyst) | β-Aminoacrylate or Enamine Intermediate nih.gov |

| Cyclization | Intermediate from condensation | High temperature (~250°C), often in a high-boiling inert solvent (e.g., Diphenyl ether) wikipedia.org | 4-Hydroxyquinoline wikipedia.org |

Camps' Cyclization Methodologies

The Camps cyclization, reported by Rudolf Camps in 1899, is an intramolecular reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline using a base, such as hydroxide (B78521) ion. wikipedia.orgresearchgate.net The reaction proceeds via an intramolecular aldol-type condensation. wikipedia.org Depending on the structure of the starting material and the reaction conditions, the cyclization can yield either a quinolin-4-one or a quinolin-2-one. wikipedia.orgwikipedia.org

For the synthesis of analogs of this compound, a key precursor would be an N-(2-acyl-4-bromophenyl)amide. This precursor can be prepared, for example, by the Friedel-Crafts acylation of a bromo-anilide or through modern methods like the copper-catalyzed amidation of a 2-halogenoacetophenone. wikipedia.orgresearchgate.net The subsequent base-catalyzed cyclization, often using sodium hydroxide in a solvent like 1,4-dioxane (B91453) or potassium tert-butoxide in THF, yields the quinolin-4-one. researchgate.netnih.gov

Pfitzinger Reaction and its Applications

The Pfitzinger reaction (1886), also known as the Pfitzinger-Borsche reaction, synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. researchgate.netvulcanchem.comwikipedia.org The reaction begins with the hydrolytic ring-opening of the isatin amide bond by the base to form an isatoic acid intermediate. vulcanchem.com This intermediate then condenses with the carbonyl compound (e.g., a ketone) to form an imine, which subsequently cyclizes and dehydrates to give the quinoline product. vulcanchem.comwikipedia.org The resulting carboxylic acid at the 4-position can often be removed by pyrolysis. pharmaguideline.com

To prepare a this compound skeleton, 5-bromoisatin (B120047) would be reacted with acetone (B3395972) in an alkaline medium. acs.org This would yield 7-bromo-2-methylquinoline-4-carboxylic acid, which could then be decarboxylated upon heating to furnish the target structure. acs.org

| Step | Reactants | Conditions | Intermediate/Product | Reported Yield (%) |

|---|---|---|---|---|

| Bromination | Isatin, Br₂ | Acetic Acid | 5-Bromoisatin | - |

| Condensation/Cyclization | 5-Bromoisatin, Acetone | Alkaline medium (e.g., KOH), followed by acid-catalyzed cyclization | 7-Bromo-2-methylquinoline-4-carboxylic acid | 55-60 (for a similar process) |

| Decarboxylation | 7-Bromo-2-methylquinoline-4-carboxylic acid | Heating (e.g., 200°C) acs.org | 7-Bromo-2-methylquinoline | - |

Riehm Synthesis

The Riehm synthesis, dating back to 1885, produces quinoline derivatives by heating arylamine hydrochlorides with ketones for an extended period. wikipedia.orgiipseries.org The reaction may be conducted with or without the addition of catalysts like aluminum chloride or phosphorus pentachloride. iipseries.org This method is one of the classical aniline-based approaches to the quinoline core. wikipedia.orgnih.gov For the synthesis of this compound, this would conceptually involve heating the hydrochloride salt of 3-bromoaniline with acetone, though specific conditions and yields for such a transformation are not extensively documented in modern literature.

Friedländer Synthesis

The Friedländer synthesis (1882) is a widely used and straightforward method for producing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base. wikipedia.orgjptcp.com A key precursor for synthesizing this compound via this route is 2-amino-4-bromobenzaldehyde. rsc.org This can be condensed with a ketone like acetone in the presence of a base (e.g., potassium hydroxide) or an acid to form the quinoline ring. pharmaguideline.com The reaction proceeds through either an initial aldol (B89426) condensation followed by cyclization or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org

Targeted Bromination Strategies for Quinoline Derivatives

The introduction of a bromine atom onto the quinoline scaffold is a critical step in the synthesis of this compound and its analogs. The position of bromination is crucial for the compound's ultimate chemical properties and biological activity. Therefore, regioselective bromination techniques and the bromination of precursors are key considerations.

Regioselective Bromination Techniques

Regioselective bromination aims to introduce a bromine atom at a specific position on the quinoline ring. For the synthesis of this compound, the bromine must be directed to the C-7 position. The directing effects of existing substituents on the quinoline ring play a pivotal role in achieving this selectivity. The hydroxyl group at the C-4 position and the methyl group at the C-2 position influence the electron density of the benzene ring, thereby guiding the electrophilic substitution of bromine.

Studies on the bromination of 8-substituted quinolines have shown that the nature and position of the substituent significantly affect the outcome of the reaction. For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of mono- and di-bromo derivatives, including 7-bromo-8-hydroxyquinoline. acgpubs.org The reaction conditions, such as the brominating agent used (e.g., Br2 or N-bromosuccinimide), solvent, and temperature, are critical for controlling the regioselectivity. acgpubs.org

Bromination of Precursors and Intermediates

An alternative approach to direct bromination of the quinoline core is the bromination of a precursor molecule that is later converted into the final quinoline derivative. This strategy can offer better control over the position of bromination. For example, starting with a substituted aniline, such as 4-bromoaniline, and building the quinoline ring through a reaction like the Knorr synthesis can ensure the bromine is located at the desired position.

The Knorr synthesis involves the condensation of a β-ketoester with an aniline derivative. In the context of this compound, one could envision a reaction between a 4-bromo-substituted aniline and an appropriate β-ketoester to form the quinoline ring with the bromine atom pre-installed at the 7-position.

Furthermore, the bromination of intermediates in a multi-step synthesis provides another level of control. For instance, a pre-formed 2-methylquinolin-4-ol can be brominated. The hydroxyl group at C-4 is an activating group and directs electrophilic substitution to the C-3, C-5, and C-7 positions. Careful optimization of reaction conditions is necessary to favor bromination at the C-7 position over other possible sites. nuph.edu.ua The use of N-bromosuccinimide (NBS) is a common method for such brominations.

Methylation Approaches in Quinoline Synthesis

The introduction of a methyl group at the C-2 position of the quinoline ring is another key synthetic step. This can be achieved either by starting with a precursor that already contains the methyl group or by introducing it during the quinoline ring formation.

One of the most common methods for synthesizing 2-methylquinolines is the Combes synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. asianpubs.org For the synthesis of 2-methylquinolin-4-ol, the reaction of an aniline with ethyl acetoacetate is a well-established method. researchgate.net

Another approach involves the modification of a pre-existing quinoline derivative. For example, methylation of a quinolin-4-one can be achieved using methylating agents like methyl iodide. smolecule.com However, for introducing a methyl group at the C-2 position, building the ring with the methyl group already in place is generally more straightforward.

Modern and Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of quinoline derivatives. These modern protocols often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-Catalyzed Reactions for Quinoline Derivatives

Palladium-catalyzed cross-coupling reactions have become a powerful tool in the synthesis of complex organic molecules, including quinoline derivatives. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For instance, palladium-catalyzed reactions can be used to construct the quinoline ring itself. A palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been reported for the synthesis of quinolines. rsc.org This method is advantageous as it proceeds without the need for acids or bases. rsc.org Another example is the palladium-catalyzed tandem amination reaction of o-haloaryl acetylenic ketones with primary amines to afford functionalized 4-quinolones. organic-chemistry.org

Palladium catalysis is also instrumental in the functionalization of pre-formed quinoline rings. For example, a Heck coupling reaction of 3-iodo substituted 4-quinolones with styrene (B11656) derivatives can be catalyzed by Pd(OAc)2 to introduce a styryl group. rsc.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)2/TBAB | 3-iodo-4-quinolone, Styrene | (E)-3-styrylquinolin-4(1H)-one | Not specified | rsc.org |

| Pd2(dba)3/PPh3 | o-haloaryl acetylenic ketone, primary amine | Functionalized 4-quinolone | 84 | organic-chemistry.org |

| Pd(OAc)2 | Aryl allyl alcohol, Aniline | Quinoline | Satisfactory | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. acs.orgmdpi.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com

The synthesis of quinoline derivatives has greatly benefited from this technology. For example, the Combes synthesis of 2-methylquinolin-4(1H)-one derivatives can be efficiently carried out under solvent-free conditions using microwave irradiation, resulting in high yields and short reaction times. asianpubs.org Microwave irradiation has also been successfully applied to the synthesis of various quinoline-4-carboxylic acids and their derivatives. tandfonline.com

The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture, which can lead to different reaction outcomes compared to conventional heating. acs.org

| Reaction | Conditions | Advantages | Reference |

| Combes synthesis of 2-methylquinolin-4(1H)-ones | Microwave irradiation, solvent-free | High yields, short reaction times | asianpubs.org |

| Synthesis of quinoline-4-carboxylic acids | Microwave irradiation | Rapid and efficient | tandfonline.com |

| Three-component synthesis of dihydropyridopyrimidines | Microwave irradiation | Efficient, one-pot | acs.org |

Carbene Insertion Reactions (e.g., Reimer-Tiemann based)

Carbene insertion reactions provide a pathway for the formylation of activated aromatic rings, including hydroxyquinolines. The Reimer-Tiemann reaction, a classic example, involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.org The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.org This electrophilic carbene preferentially attacks the electron-rich phenoxide ring, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to an aldehyde (formyl group). wikipedia.org

This methodology has been applied to the synthesis of various quinolinecarbaldehydes. nih.govmdpi.com For instance, the formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions can yield both 5-formyl and 7-formyl derivatives. mdpi.comsciencemadness.org One study reported the formation of two regioisomers, with the formyl group at the C5 and C7 positions, in a 35:28 ratio. mdpi.com Such reactions are valuable for producing functionalized quinoline intermediates that can be elaborated further. researchgate.net While the direct synthesis of this compound using this method is not extensively documented, the Reimer-Tiemann reaction remains a key strategy for introducing formyl groups onto hydroxyquinoline scaffolds, which serve as versatile synthetic handles. nist.gov The reaction is also effective for electron-rich heterocycles like indoles and pyrroles. wikipedia.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone for the functionalization of halogenated quinolines. The bromine atom on bromoquinoline derivatives serves as a good leaving group, enabling its replacement by a variety of nucleophiles. This approach is particularly useful for introducing amino, alkoxy, and aryloxy groups.

The displacement of bromide from 7-bromo-2-methylquinoline-5,8-dione (B11781591) with various phenoxides has been demonstrated to proceed under ambient conditions, affording novel C(7) ether-linked quinoline-5,8-diones with yields ranging from 7% to 84%. mdpi.com Similarly, direct nucleophilic amination of 7-bromoquinoline-5,8-dione with different aryl sulfonamides has been used to create a series of new sulfonamide analogues. ripublication.comresearchgate.net

However, the success of these substitutions can be substrate-dependent. In one instance, attempts to substitute a C-7 substituent on a quinoline derivative with a methoxide (B1231860) anion were unsuccessful. thieme-connect.com The reactivity of the quinoline ring can be modulated by other substituents, and the choice of reagents and reaction conditions is critical for achieving the desired transformation. For example, 4,7-dichloroquinoline (B193633) is a well-known precursor for the antimalarial drug chloroquine (B1663885), highlighting the industrial importance of nucleophilic substitution on the quinoline scaffold. durham.ac.uk

Synthesis of Key Intermediates and Precursors to this compound

The assembly of complex molecules like this compound often requires the synthesis of specific intermediates and precursors. These molecules already contain parts of the final structure and are designed for subsequent conversion into the target compound.

Synthesis of Substituted Quinoline-4-carboxylic Acids

Quinoline-4-carboxylic acids are important intermediates that can be transformed into a wide array of bioactive compounds. nih.gov Several methods exist for their synthesis.

The Doebner reaction , a three-component reaction, has been developed to synthesize substituted quinolines from anilines, aldehydes, and pyruvic acid. nih.govacs.org This method is particularly effective for anilines bearing electron-withdrawing groups, which typically give low yields in conventional Doebner reactions. nih.govnih.gov Another approach involves a modified Pfitzinger reaction , which has been shown to produce a variety of quinoline-4-carboxylic acids in high yields. capes.gov.br Additionally, a rapid synthesis using indium(III) chloride catalysis and microwave irradiation has been reported, reacting N-arylbenzaldimines with 2-methoxy acrylates or acrylamides to give quinoline-4-carboxylic acid derivatives with isolated yields up to 57% in just three minutes. rsc.org

Table 1: Comparison of Synthetic Methods for Quinoline-4-carboxylic Acids

| Method | Key Features | Reported Yields | Reference |

| Doebner Reaction | Three-component reaction; effective for electron-deficient anilines. | Improved yields over conventional methods. | nih.gov, acs.org |

| Modified Pfitzinger | High-yielding approach. | High | capes.gov.br |

| InCl₃ Catalysis | Rapid synthesis under microwave activation. | Up to 57% | rsc.org |

Synthesis of Halogenated Quinoline-5,8-diones

The synthesis involves two main steps:

Dibromination: 8-Hydroxyquinaldine is treated with N-Bromosuccinimide (NBS) in acetonitrile (B52724) to produce 5,7-dibromo-2-methylquinolin-8-ol. This intermediate is isolated as a solid. mdpi.com

Oxidative Debromination: The resulting dibromo compound is dissolved in concentrated sulfuric acid, cooled, and treated with nitric acid. This step results in the selective removal of the C-5 bromine and oxidation to form the quinone, yielding 7-bromo-2-methylquinoline-5,8-dione. mdpi.com

Table 2: Synthesis of 7-Bromo-2-methylquinoline-5,8-dione

| Step | Reactant | Reagents | Product | Yield | Reference |

| 1 | 8-Hydroxyquinaldine | N-Bromosuccinimide, Acetonitrile | 5,7-Dibromo-2-methylquinolin-8-ol | 83% | mdpi.com |

| 2 | 5,7-Dibromo-2-methylquinolin-8-ol | Conc. H₂SO₄, Nitric Acid | 7-Bromo-2-methylquinoline-5,8-dione | 84% | mdpi.com |

This quinone is a valuable intermediate, as the C-7 bromine can be displaced to introduce various functionalities. mdpi.comnih.gov

Synthesis of other Functionalized Quinoline Intermediates

Beyond carboxylic acids and diones, other functionalized quinolines serve as important precursors. The bromination of 2-methylquinolin-8-ol can yield a mixture of products, including 7-bromo-2-methylquinolin-8-ol (B8285968) and 5,7-dibromo-2-methylquinolin-8-ol, which are valuable halogenated intermediates. mdpi.orgscispace.com

The development of modern catalytic systems has opened new avenues for functionalization. For example, palladium-catalyzed borylation of chloroquinolines can produce C-4 borylated quinolines in good yields (up to 82%). nih.gov These borylated intermediates are highly versatile and can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or alkyl groups. nih.gov

Copper-catalyzed reactions also play a significant role. An N-heterocyclic carbene-copper complex can catalyze the synthesis of 2,4-disubstituted quinolines from 2-aminobenzyl alcohol and ketones. nih.gov These methods provide access to a wide range of polysubstituted quinolines under relatively mild conditions. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of synthetic routes to quinoline derivatives vary significantly depending on the chosen methodology and the specific substrates involved.

Classical Name Reactions: The Conrad-Limpach and Doebner-von Miller reactions are foundational methods for quinoline synthesis. rsc.org While robust, their yields can be moderate and may require harsh conditions like strong acids and high temperatures. rsc.org

Three-Component Reactions: Modern multicomponent reactions, such as the InCl₃-catalyzed synthesis of quinoline-4-carboxylic acids, offer advantages like speed and operational simplicity, with reported yields reaching up to 57%. rsc.org The Doebner hydrogen-transfer reaction has been optimized to improve yields, especially for challenging substrates. nih.govacs.org

Catalytic Methods: Palladium-catalyzed borylation of chloroquinolines demonstrates good to excellent yields (60-82%), offering a versatile entry point for further functionalization via cross-coupling. nih.gov Similarly, copper-catalyzed syntheses of polysubstituted quinolines can provide moderate to excellent yields (40-95%). nih.gov

Table 3: Overview of Synthetic Reaction Yields for Quinoline Derivatives

| Reaction Type | Product Type | Yield Range | Key Factors | References |

| Reimer-Tiemann Reaction | Formyl-hydroxyquinolines | Forms regioisomers (e.g., 35:28 ratio) | Electronic properties of the ring. | mdpi.com |

| Nucleophilic Substitution | 7-Aryloxy-quinoline-5,8-diones | 7% - 84% | Nature of the nucleophile and substituents. | mdpi.com |

| InCl₃ Catalyzed Cyclization | Quinoline-4-carboxylic acids | up to 57% | Microwave activation, choice of acrylate. | rsc.org |

| Pd-Catalyzed Borylation | C-4 Borylated Quinolines | 60% - 82% | Ligand choice, substrate electronics. | nih.gov |

| Cu-Catalyzed Annulation | Polysubstituted Quinolines | 40% - 95% | Oxidant, electronic nature of reactants. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Bromo 2 Methylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Bromo-2-methylquinolin-4-ol. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecule's carbon-hydrogen framework.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial characterization. ipb.pt The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For this compound, the spectrum would show distinct signals for the methyl group protons, the aromatic protons on the quinoline (B57606) ring system, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for confirming the substitution pattern on the quinoline ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

|---|---|---|---|---|---|

| 2.45 | Singlet (s) | N/A | 3H | -CH₃ | |

| 6.98 | Doublet (d) | 8 | 1H | H5 | |

| 7.32 | Doublet of doublets (dd) | 8 | 2H | H6/H8 | |

| 10.21 | Singlet (s) | N/A | 1H | -OH |

Solvent: DMSO-d₆, Frequency: 400 MHz

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve structural ambiguities. ipb.pt HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. ipb.pt These methods are invaluable for unambiguously assigning the ¹³C signals and confirming the connectivity between the methyl group and the quinoline core, as well as the positions of the bromo and hydroxyl substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₈BrNO), MS analysis is crucial for confirming its identity. nih.gov In techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. nih.gov

A key feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two mass units and have a characteristic intensity ratio of roughly 1:1, providing clear evidence for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 2: Expected HRMS (ESI) Data for this compound

| Ion | Isotope Composition | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₉⁷⁹BrNO⁺ | 237.9862 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of this compound provides evidence for its key structural features. The presence of the hydroxyl (-OH) group in the 4-quinolinol tautomer is indicated by a broad absorption band in the high-frequency region of the spectrum. researchgate.net The spectrum also shows characteristic absorptions for aromatic C-H bonds, C=C and C=N bonds within the quinoline ring, and the C-Br bond. nih.govresearchgate.net The presence of a C=O stretching band may indicate the existence of the quinolin-4-one tautomer in the sample. nih.govresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3200 (broad) | O-H stretch | Hydroxyl (-OH) | nih.gov |

| ~3050 | C-H stretch | Aromatic | mdpi.com |

| ~1630 | C=O stretch / C=C stretch | Keto tautomer / Aromatic ring | nih.govresearchgate.net |

| ~1560 | C=C stretch | Aromatic ring | nih.gov |

| ~1120 | C-O stretch | Phenolic C-O | nih.gov |

UV-Visible Electronic Absorption Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like the quinoline ring. The resulting spectrum is characteristic of the compound's chromophore. Quinoline derivatives are known to absorb UV light in the range of 280-510 nm. researchgate.net The spectrum of this compound is expected to show distinct absorption maxima (λ_max) corresponding to the electronic transitions within its bicyclic aromatic system. The position and intensity (molar absorptivity, ε) of these bands are influenced by the electronic effects of the bromo, methyl, and hydroxyl substituents. For comparison, a structurally similar compound, 7-methoxy-4-hydroxy-2-methylquinoline, displays characteristic absorption peaks in the UV region. thieme-connect.com

Table 4: Illustrative UV-Visible Absorption Data for a Related Quinolin-4-ol Derivative

| λ_max (nm) | Molar Absorptivity (log ε) | Solvent | Compound | Reference |

|---|---|---|---|---|

| 243 | 4.51 | Not Specified | Methyl 4-Hydroxy-7-methoxyquinoline-2-carboxylate | thieme-connect.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide unambiguous confirmation of the molecular structure of this compound, including precise bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction analysis would definitively establish the substitution pattern on the quinoline ring. Furthermore, it would resolve any ambiguity regarding the dominant tautomeric form (4-hydroxyquinoline vs. 2-methyl-7-bromo-4(1H)-quinolinone) present in the solid state. The analysis also reveals details of the crystal packing and identifies intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a standard method for determining the purity of the final product. researchgate.net A sample is analyzed to produce a chromatogram where the area of the main peak relative to the total area of all peaks corresponds to its purity.

Table 5: Example HPLC Method for Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-C18 | |

| Mobile Phase | Methanol:Water (70:30) | |

| Flow Rate | 1 mL/min |

Thin-Layer Chromatography (TLC) is another valuable method, often used for rapid qualitative analysis to monitor the progress of a chemical reaction or to identify appropriate solvent systems for larger-scale purification by column chromatography. mdpi.com

Electrochemical Characterization

The electrochemical behavior of quinoline derivatives is a field of significant interest due to their relevance in various applications, including electronics, catalysis, and corrosion inhibition. While specific, detailed electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical properties can be inferred from the behavior of related quinoline compounds. The electrochemical characteristics are largely dictated by the quinoline core and are modulated by the nature and position of substituents.

The electrochemical analysis of quinoline and its substituted analogues typically involves techniques such as cyclic voltammetry (CV) and differential pulse voltammetry. These methods provide valuable information regarding the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of electron transfer processes.

General Electrochemical Behavior of Quinoline Derivatives

Studies on various quinoline derivatives reveal several key trends in their electrochemical behavior:

Reduction: The quinoline ring system is electrochemically reducible. The reduction process often occurs in one or two one-electron steps, leading to the formation of a radical anion and subsequently a dianion. utexas.edu The stability of these species is highly dependent on the solvent system and the presence of proton donors. utexas.edu

Oxidation: The oxidation of the quinoline system is also possible, though it often occurs at higher potentials compared to the reduction. The presence of electron-donating groups, such as methyl or hydroxyl groups, is known to facilitate oxidation by increasing the electron density of the aromatic system. mdpi.comnih.gov

Influence of Substituents: The electrochemical properties of quinoline derivatives are strongly correlated with their chemical structure. mdpi.comnih.govresearchgate.net

Electron-donating groups (e.g., methyl, hydroxyl, amino) generally make the compound easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential). mdpi.comnih.gov

Electron-withdrawing groups (e.g., bromo, nitro, carbonyl) have the opposite effect, making the molecule more difficult to oxidize and easier to reduce. researchgate.net

The position of the substituent also plays a crucial role in its electronic effect on the quinoline core.

For instance, in a study of quinolinecarbaldehydes, it was observed that the presence of a methyl group facilitates oxidation, while the reduction potential of methylated compounds was more negative compared to their non-methylated counterparts. mdpi.comnih.gov This suggests that the methyl group in this compound would contribute to a lower oxidation potential.

Inferred Electrochemical Properties of this compound

Based on the general principles observed for related compounds, the following electrochemical characteristics can be anticipated for this compound:

Redox Activity: The compound is expected to be electrochemically active, capable of undergoing both reduction and oxidation processes.

Reduction Potential: The presence of the electron-withdrawing bromine atom would likely result in a reduction potential that is less negative than that of unsubstituted 2-methylquinolin-4-ol.

Oxidation Potential: The electron-donating methyl and hydroxyl groups would likely lead to an oxidation potential that is lower (easier to oxidize) than that of 7-bromoquinoline.

It is important to note that these are inferred properties, and experimental verification through techniques like cyclic voltammetry would be necessary to determine the precise electrochemical behavior of this compound.

Data from Related Quinoline Derivatives

To provide a comparative context, the following table summarizes electrochemical data for some related quinoline derivatives as reported in the literature.

| Compound | Method | Experimental Conditions | Observed Potentials (V) | Reference |

| 8-Hydroxyquinoline-7-carbaldehyde | Cyclic Voltammetry | Acetonitrile (B52724), 0.1 M TBAPF6, Glassy Carbon Electrode | Reduction wave at -1.300 V, followed by a second wave at -1.400 V | mdpi.com |

| Quinoline | Cyclic Voltammetry | Anhydrous liquid ammonia, -40°C | Two reduction steps | utexas.edu |

| 4-Methylquinoline | Cyclic Voltammetry | CH3CN, 0.25 M TBAPF6, Glassy Carbon Electrode | Reduction potential is influenced by activation with diphenyl phosphate | rsc.org |

| 4-Bromo-2-methylquinolin-3-ol | Cyclic Voltammetry | Not specified | Bandgap of ~3.1 eV determined, suggesting redox activity |

This table illustrates the range of electrochemical behaviors observed for substituted quinolines and underscores the significant influence of different functional groups on their redox properties.

Computational and Theoretical Investigations of 7 Bromo 2 Methylquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of 7-Bromo-2-methylquinolin-4-ol. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry, energy levels, and electron distribution.

DFT is also instrumental in calculating various molecular properties that help in understanding the stability and reactivity of the compound. For instance, the analysis of parameters such as ionization potential, electron affinity, and chemical hardness provides a quantitative measure of the molecule's behavior in chemical reactions. tci-thaijo.org The electrostatic potential maps generated through DFT can guide the understanding of early-stage reaction interactions where species are not yet in close proximity. tci-thaijo.org

Table 1: Representative DFT-Calculated Parameters Note: Data presented is representative of calculations performed on similar heterocyclic compounds, as specific values for this compound are not publicly available.

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -2500 to -3500 |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | 2.0 - 4.0 Debye |

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | ~0.10 - 0.20 |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | ~0.15 - 0.25 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.comquizlet.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. grafiati.com This analysis is critical for predicting how this compound might interact with other molecules or participate in chemical reactions. grafiati.com FMO analysis can effectively predict the most likely sites for nucleophilic or electrophilic attack, thereby elucidating potential reaction mechanisms. youtube.com

Table 2: Frontier Molecular Orbital (FMO) Data Note: Values are illustrative for quinoline-type structures.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -5.5 | Region of highest electron density; likely site for electrophilic attack. |

| LUMO | -1.5 to -0.5 | Region of lowest electron density; likely site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates. For compounds structurally similar to this compound, such as quinazoline (B50416) derivatives, molecular docking has been successfully used to investigate their binding affinity against therapeutic targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov

In these simulations, the compound is placed in the active site of the target protein, and its binding energy is calculated. For example, studies on 6-bromo-quinazoline derivatives have shown binding energies in the range of -5.3 to -6.7 kcal/mol against EGFR. nih.govnih.gov The analysis also reveals crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site, which are essential for stabilizing the ligand-receptor complex. nih.govnih.gov

Molecular Dynamics (MD) Simulations to Support Biological Activities

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the conformational stability of the complex and to refine the binding interactions predicted by docking. nih.gov By simulating the movements of atoms and molecules over a period, typically nanoseconds, researchers can confirm whether the ligand remains stably bound within the active site. nih.govmostwiedzy.pl For related quinazoline compounds, MD simulations of up to 100 nanoseconds have been performed to validate their stable interaction with targets like EGFR, providing strong support for their potential biological activity. nih.gov

Prediction of Reaction Selectivity and Mechanisms

Computational methods are invaluable for predicting the selectivity and mechanisms of chemical reactions. FMO analysis, as discussed earlier, provides initial insights by identifying the most reactive sites on the this compound molecule. youtube.com DFT calculations can further be used to model the entire reaction pathway, including the structures of transition states and intermediates. This allows for the calculation of activation energies, which helps in determining the most favorable reaction mechanism. For instance, the protonation-activated S_N2 mechanism of related bromo-quinoline compounds in cross-coupling reactions can be theoretically investigated to understand selectivity and reaction rates. biosynth.com

In Silico Screening and Drug Design Methodologies

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com A molecule like this compound could be part of such a library or serve as a scaffold for the design of new derivatives. mdpi.commdpi.com

Structure-based drug design utilizes the three-dimensional structure of a biological target to design new ligands with high affinity and selectivity. mdpi.comdiva-portal.org Computational approaches like docking and MD simulations are integral to this paradigm. mdpi.commdpi.com By understanding the binding mode of a lead compound, chemists can make targeted modifications to improve its properties, a process known as lead optimization. This in silico approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates, saving significant time and resources. mdpi.com

After conducting a thorough search for "this compound" and its pharmacological activities, no specific research findings detailing its antimicrobial, anticancer, or antiproliferative profiles were found in the provided search results. The search results contain information on various other quinoline (B57606) and quinazoline derivatives, such as 7-amino, 7-chloro, 6-bromo, and 7-methoxy analogues, but lack specific data for the requested compound, this compound.

Due to the strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to generate the requested article based on the available search results. The necessary scientifically accurate content and data tables for each specified section and subsection for this particular compound are absent.

Pharmacological and Biological Activity Profiles of 7 Bromo 2 Methylquinolin 4 Ol and Its Derivatives

Anticancer and Antiproliferative Activities

Inhibition of Cell Migration

A study focused on novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, a compound structurally related to the core of 7-Bromo-2-methylquinolin-4-ol, identified several compounds with the ability to inhibit cancer cell migration. In vitro wound healing assays, a common method to study cell migration, were used to assess the activity of these derivatives. The results indicated that specific structural modifications to the quinoline (B57606) core could lead to significant anti-migratory effects, suggesting that this scaffold is a promising starting point for the development of new anti-metastatic agents.

Another area of research has explored 2-morpholino-4-anilinoquinoline derivatives for their anticancer properties. Certain compounds within this series were found to be effective not only in inhibiting cancer cell growth but also in preventing cell migration and adhesion. These activities are crucial for preventing the spread of cancer cells to other parts of the body. The findings from these studies on related quinoline structures suggest that this compound and its derivatives may also possess the ability to interfere with the processes of cell migration and could be valuable candidates for further investigation in cancer therapy.

Anti-inflammatory Potential

Quinoline and its derivatives have been recognized for their significant anti-inflammatory properties. While direct studies on this compound are not available, research on analogous structures, such as quinazolinone derivatives, provides valuable insights into the potential anti-inflammatory effects of this class of compounds.

In one study, a series of 3-[2′-(2′′-(substituted phenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-ones were synthesized and evaluated for their anti-inflammatory activity. The presence of a bromine atom at the 6-position, similar to the 7-bromo substitution in the subject compound, is a noteworthy feature. These compounds were tested for their ability to inhibit edema, a key marker of inflammation. The results, as summarized in the table below, demonstrate that bromo-substituted quinazolinones exhibit anti-inflammatory effects.

| Compound | Substitution | % Edema Inhibition |

|---|---|---|

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | p-chlorophenyl | 32.5% |

| 3-[2′-(2′′-phenyl-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | phenyl | 29.8% |

The data indicates that the nature of the substituent on the thiazolidinone ring influences the degree of anti-inflammatory activity. The broader class of quinoline derivatives has also been reported to possess anti-inflammatory properties, suggesting that the quinoline scaffold itself is a key contributor to this biological activity. mdpi.comresearchgate.net These findings underscore the potential of this compound and its derivatives as candidates for further investigation as anti-inflammatory agents.

Antiviral Activities (e.g., Anti-HIV, Anti-Hepatitis C)

The quinoline scaffold is a fundamental component of many compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). While direct antiviral studies on this compound are not documented, the activities of related quinoline derivatives suggest its potential in this area.

Anti-HIV Activity:

Several classes of quinoline derivatives have been investigated for their ability to inhibit HIV replication. For instance, isoquinoline-based compounds have been developed as CXCR4 antagonists. CXCR4 is a co-receptor that T-tropic HIV strains use to enter T-lymphocytes. By blocking this receptor, these compounds can prevent viral entry and subsequent replication.

Another relevant class of compounds is the 7-hydrazino-8-hydroxyquinoline-based aromatic hydrazones. These derivatives have demonstrated anti-HIV activity in infected cells at submicromolar concentrations. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of cellular proteins, such as Ku70, which are essential for viral replication. nih.gov

Anti-Hepatitis C Activity:

The quinoline alkaloid structure has been identified in compounds with activity against the Hepatitis C virus. researchgate.net The current standard of care for HCV involves direct-acting antivirals (DAAs) that target viral proteins. However, the emergence of drug resistance necessitates the discovery of new antiviral agents. Natural and synthetic compounds containing the quinoline moiety have shown promise in inhibiting HCV replication, suggesting that this scaffold can be a valuable starting point for the development of novel anti-HCV drugs. researchgate.net

The antiviral potential of the broader quinoline class, as evidenced by these examples, suggests that this compound and its derivatives warrant further investigation for their potential antiviral, anti-HIV, and anti-Hepatitis C activities.

Antitubercular Activities

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, and the emergence of drug-resistant strains highlights the urgent need for new antitubercular agents. The quinoline scaffold is a key feature in several compounds with demonstrated activity against Mtb. Although specific data on this compound is not available, research on related anilinoquinolines and arylated quinoline carboxylic acids indicates the potential of this chemical class.

One study identified a series of 4-anilinoquinolines as potent inhibitors of Mtb. The research highlighted key structural features important for antitubercular activity, including substitutions on the quinoline ring. Notably, compounds with a bromine substitution showed activity, although in some cases, this was accompanied by increased toxicity.

Another line of research focused on 2-arylquinoline 4-carboxylic acid analogs. These compounds were designed to target Mtb DNA gyrase, an essential enzyme for bacterial DNA replication. The study found that 6-bromo derivatives exhibited moderate anti-TB activity. The minimum inhibitory concentration (MIC90) values for some of these compounds are presented in the table below.

| Compound | Aryl Substitution | MIC90 (µg/mL) against Mtb H37Rv |

|---|---|---|

| 6-bromo-2-(naphthalen-2-yl)quinoline-4-carboxylic acid | naphthalen-2-yl | 50 |

| 6-bromo-2-(phenanthren-3-yl)quinoline-4-carboxylic acid | phenanthren-3-yl | 50 |

These findings suggest that the presence of a bromine atom on the quinoline ring is compatible with antitubercular activity. Further investigation into the specific activity of this compound and its derivatives against Mtb is therefore warranted.

Other Investigated Biological Activities

Beyond the activities detailed above, the versatile quinoline scaffold has been explored for a range of other potential therapeutic applications.

Derivatives of quinoline and the structurally similar quinazolinone have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy. Although no specific studies on this compound have been reported, research on related compounds provides a basis for its potential in this area.

A study on 8-substituted quinolines revealed that several derivatives displayed anticonvulsant activity in animal models. researchgate.net Specifically, compounds with a 2-hydroxypropyloxyquinoline moiety showed promising results in tests for seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). researchgate.net

Similarly, various quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant effects. researchgate.netnih.gov These compounds are often designed as analogs of methaqualone, a known sedative-hypnotic with anticonvulsant properties. The table below presents the anticonvulsant activity of some 8-substituted quinoline derivatives.

| Compound | MES Screen (% Protection) | scMet Screen (% Protection) |

|---|---|---|

| 8-(2'-piperazino-ethanoxy)quinoline | 80% | 60% |

| 8-(2'-imidazolo-ethanoxy)quinoline | 70% | 50% |

| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | 90% | 80% |

| 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline | 80% | 70% |

*Data from a study on 8-substituted quinoline derivatives, tested at a dose of 100 mg/kg. researchgate.net

These findings suggest that the quinoline nucleus is a viable scaffold for the development of new anticonvulsant drugs.

Certain quinoline derivatives have been investigated for their potential as cardiotonic agents, which can increase the force of heart muscle contraction and are used in the treatment of congestive heart failure. While there is no direct research on the cardiotonic effects of this compound, studies on related compounds, such as 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, have shown promise.

These derivatives were designed as selective inhibitors of phosphodiesterase 3 (PDE3), an enzyme found in cardiac tissue. researchgate.net Inhibition of PDE3 leads to an increase in cyclic AMP (cAMP) levels, resulting in a positive inotropic (increased contractility) effect. One of the synthesized compounds, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, demonstrated a selective increase in the force of contraction over the heart rate and was a potent PDE3 inhibitor with an IC50 of 0.20 µM. researchgate.net

The positive results from these related quinolinone derivatives suggest that the broader class of compounds, which could include this compound, may possess cardiotonic properties and could be explored for the development of new treatments for heart failure.

Anthelmintic Effects

Extensive literature searches did not yield specific studies on the anthelmintic effects of this compound. While the broader class of quinoline derivatives has been investigated for anthelmintic properties, no data focusing on this particular compound is currently available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of 7 Bromo 2 Methylquinolin 4 Ol Analogs

Impact of Bromine Substitution on Biological Activity

The presence and position of halogen atoms, particularly bromine, on the quinoline (B57606) ring can significantly modulate the biological activity of the molecule. Studies on brominated quinoline derivatives have revealed their potential as potent antiproliferative agents against various cancer cell lines. nih.govnih.gov

Research has demonstrated that specific patterns of bromination are crucial for enhancing cytotoxic effects. For instance, compounds featuring bromine atoms at the C-5 and C-7 positions of the quinoline ring showed significant inhibition of cancer cell proliferation. nih.gov In contrast, derivatives with bromine substitutions at the C-3, C-6, and C-8 positions exhibited no inhibitory activity, highlighting the regiochemical sensitivity of this modification. nih.gov The addition of bromine at the C-5 and C-7 positions to a 3,6,8-trimethoxyquinoline scaffold, yielding 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, resulted in a substantial increase in antiproliferative activity. nih.gov

Further investigations into polybrominated quinolines have reinforced these findings. The antiproliferative activities of several brominated derivatives against C6, HeLa, and HT29 cancer cell lines were assessed, with results indicating that compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have significant inhibitory effects. nih.govnih.gov The latter, compound 11 , demonstrated the most potent activity among the tested derivatives. nih.gov

| Compound | Substituents | C6 Cells | HeLa Cells | HT29 Cells |

|---|---|---|---|---|

| 7 | 3,5,6,7-Tetrabromo-8-methoxy | 32.3 | 12.8 | 28.1 |

| 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxy | 15.4 | 26.4 | 15.0 |

| 17 | 6,8-Dibromo-5-nitro | 50.0 | 26.2 | 24.1 |

| 5-FU (Reference) | - | 240.4 | 258.3 | 252.9 |

These results underscore the importance of bromine substitution as a strategy for developing quinoline-based anticancer agents, with the positions C-5 and C-7 being particularly critical for conferring potent biological activity. nih.gov

Influence of Methyl Group Position and Modifications

The methyl group at the C-2 position of the quinoline scaffold is a key structural feature that influences biological activity. For quinolin-4-ones, the presence of alkyl groups, such as a methyl group, at the C-2 position has been found to be more advantageous for antineoplastic activity compared to aryl groups. nih.gov Synthetic tuning of the 2-position of halogenated quinolines has a significant impact on their antibacterial and antibiofilm activities, identifying this position as a critical component for enhancing efficacy against pathogens like Staphylococcus epidermidis. nih.govresearchgate.net

The position of methyl substitution elsewhere on the quinoline ring also plays a vital role. Studies have shown that indole-based quinoline derivatives with a methyl group at the C-5 position exhibit more potent activity against cancer cells compared to those with C-6 substituted methyl groups. biointerfaceresearch.com This indicates that even a subtle change in the location of a small alkyl group can lead to significant differences in pharmacological outcomes. The methyl group is recognized as an essential functional group for the anticancer effects of various compounds, where its addition can significantly increase anti-invasive and antimigration activities. nih.gov

Role of the Hydroxyl Group in Pharmacological Efficacy

The hydroxyl group is a crucial functional group that often dictates the pharmacological efficacy of quinoline analogs, primarily through its ability to form hydrogen bonds with biological targets. In the case of 4-hydroxy-2-quinolinone derivatives, the hydroxyl group was found to be essential for their antioxidant activity. mdpi.com The replacement of this hydroxyl group with a methyl group led to a complete loss of activity, confirming its critical role. mdpi.com

The position of the hydroxyl group is also a key determinant of activity. For instance, SAR studies on quinoline-based anticancer drugs have shown that the presence of a hydroxyl or methoxy (B1213986) group at the C-7 position can improve antitumor activity. orientjchem.org Similarly, the conversion of a methoxy group at the C-8 position to a hydroxyl group in a brominated quinoline derivative was suggested to further enhance its antiproliferative potential. nih.gov This aligns with findings that brominated 8-hydroxyquinolines demonstrate potent anticancer activity. nih.gov The hydroxyl group is considered a significant contributor to the antioxidative properties of quinoline derivatives, providing stability to radical forms through electron delocalization. researchgate.net

Effects of Substituents on the Quinoline Ring (beyond 7-bromo-2-methyl-4-ol)

Beyond the core substitutions of 7-Bromo-2-methylquinolin-4-ol, the introduction of various other functional groups onto the quinoline scaffold provides a broad avenue for modulating biological activity.

Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. Halogenated quinolines (HQs) have emerged as a promising class of antibacterial and antibiofilm agents, particularly effective against Gram-positive pathogens. nih.gov From a chemical standpoint, halogens act as deactivating, ortho-para directing groups on aromatic rings due to a balance between their electron-withdrawing inductive effect and electron-donating mesomeric effect. quora.com This electronic modulation can influence how the molecule interacts with biological targets.

The specific halogen and its position are critical. For example, in a series of organoruthenium 8-hydroxyquinoline (B1678124) complexes, the nature of the halido leaving group (chloro, bromo, iodo) had a significant influence on cytotoxic activity. acs.org The introduction of chlorine into a molecule can improve properties like lipophilicity and polarity, which are important for drug development. researchgate.net The potent antiproliferative activities of polybrominated quinolines, as detailed in Table 1, further exemplify the powerful impact of halogenation on the pharmacological profile of the quinoline scaffold. nih.gov

The introduction of alkyl and aryl groups at various positions on the quinoline ring can significantly affect biological activity, often by influencing the compound's hydrophobicity and steric profile. In some instances, replacing an alkyl chain with an aryl group has been shown to enhance antimalarial activity. nih.gov Conversely, the introduction of a hydrophobic alkyl chain can improve anticancer activity by enhancing the binding affinity to target receptors. orientjchem.org

Studies comparing different substituent types at the C-2 position found that 2-arylquinoline derivatives displayed a better anticancer activity profile than certain 2-methyl-tetrahydroquinoline analogs. rsc.org Specifically, 2-phenylquinolines substituted at the C-6 position of the quinoline ring demonstrated notable cytotoxic activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org

| Compound | C-6 Substituent | Aryl Group at C-2 | HeLa Cells | PC3 Cells |

|---|---|---|---|---|

| 11 | -H | 3,4-methylenedioxyphenyl | >200 | 34.34 |

| 12 | -Br | 3,4-methylenedioxyphenyl | >200 | 31.37 |

| 13 | -Cl | 3,4-methylenedioxyphenyl | 8.30 | >200 |

Fusing additional heterocyclic rings to the quinoline scaffold creates more complex and rigid molecular architectures, which can lead to enhanced potency and selectivity. Fused tricyclic and tetracyclic systems containing a quinoline nucleus are recognized as an important class of bioactive compounds with a wide spectrum of activities, including antitumor, antiplasmodial, and antibacterial properties. rsc.orgconsensus.app

For example, the fusion of an indole (B1671886) ring to the quinoline core to form indolo[2,3-b]quinolines is a known strategy for generating biologically active molecules. rsc.org Similarly, derivatives of 9H-pyrimido[4,5-b]quinoline containing a sulfonamide group have been investigated as potential anticancer agents, with some compounds showing activity comparable to the reference drug doxorubicin. orientjchem.org These fused systems offer novel opportunities for drug design by creating unique chemical entities with distinct pharmacological profiles. rsc.org

Correlation of Lipophilicity and Electron-Withdrawing Properties with Activity

The biological activity of this compound analogs is significantly influenced by their physicochemical properties, particularly lipophilicity and the electronic effects of substituents. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), governs the ability of a compound to traverse cellular membranes and reach its target site. Electron-withdrawing groups (EWGs), on the other hand, can modulate the electronic environment of the quinoline ring system, affecting target binding interactions and metabolic stability.

Systematic modifications of the this compound scaffold would involve the introduction of various substituents with differing lipophilicities and electronic characteristics. By correlating these properties with measured biological activities, quantitative structure-activity relationship (QSAR) models can be developed. These models are instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding rational drug design.

A hypothetical data set illustrating these correlations for a series of analogs is presented below. In this theoretical series, substituents are varied at different positions to modulate lipophilicity (ClogP) and electronic properties (represented by the Hammett constant, σ), and the resulting biological activity (e.g., IC₅₀) is measured.

| Compound ID | Substituent | ClogP | Hammett Constant (σ) | Biological Activity (IC₅₀, µM) |

| 1 | H | 2.5 | 0 | 15.2 |

| 2 | 6-Cl | 3.2 | 0.23 | 8.5 |

| 3 | 6-NO₂ | 2.4 | 0.78 | 5.1 |

| 4 | 8-F | 2.7 | 0.06 | 12.8 |

| 5 | 8-CF₃ | 3.4 | 0.54 | 7.2 |

This table is a hypothetical representation to illustrate the principles of SAR.

Regioselectivity and Isomeric Effects on Biological Activity

The precise placement of substituents on the this compound core, known as regioselectivity, and the spatial arrangement of atoms, or isomerism, are critical determinants of biological activity. Even minor changes in the position of a functional group can lead to significant differences in pharmacological effects due to altered binding interactions with the target protein or enzyme.

For the this compound scaffold, the biological impact of varying the positions of the bromo and methyl groups, as well as introducing other substituents at different locations on the quinoline ring, is a key area of investigation. For example, moving the bromo substituent from the 7-position to the 6- or 8-position could drastically alter the molecule's interaction with a target's binding pocket. Similarly, the position of the methyl group at C2 is known to be important for the activity of many quinoline-based compounds, and shifting it to other positions would likely modulate the biological profile.

Isomeric effects also play a crucial role. For instance, if a chiral center is introduced into the molecule through substitution, the resulting enantiomers can exhibit different biological activities. This stereoselectivity is often due to the three-dimensional nature of biological targets, which preferentially bind one enantiomer over the other.

To systematically study these effects, a series of isomers of this compound would be synthesized and their biological activities compared. The following table provides a hypothetical comparison of the biological activity of different positional isomers of bromo-methyl-quinolin-4-ol.

| Compound ID | Isomer | Biological Activity (IC₅₀, µM) |

| 6 | This compound | 10.5 |

| 7 | 6-Bromo-2-methylquinolin-4-ol | 18.2 |

| 8 | 8-Bromo-2-methylquinolin-4-ol | 25.1 |

| 9 | 7-Bromo-3-methylquinolin-4-ol | 35.8 |

| 10 | 5-Bromo-2-methylquinolin-4-ol | 22.4 |

This table is a hypothetical representation to illustrate the principles of regioselectivity and isomeric effects.

These studies underscore the importance of precise structural control in the design of new therapeutic agents based on the this compound framework. A thorough understanding of how lipophilicity, electronic properties, and the spatial arrangement of substituents influence biological activity is essential for the development of potent and selective drug candidates.

Mechanistic Elucidation of Biological Actions of 7 Bromo 2 Methylquinolin 4 Ol Derivatives

Interaction with Biological Targets

Derivatives of the quinoline (B57606) scaffold have been shown to interact with a range of biological targets, including enzymes, cellular receptors, and nucleic acids. These interactions are fundamental to their biological effects, leading to the inhibition of cellular proliferation and the induction of cell death pathways.

Enzyme Inhibition (e.g., Topoisomerase I, Sphingosine Kinase, FtsZ protein)

Quinoline derivatives are recognized for their ability to inhibit various enzymes crucial for cell survival and replication.

Topoisomerase I (TOP1): The quinoline scaffold is a key feature in a class of anticancer agents that function as TOP1 inhibitors. mdpi.com These compounds act as "poisons," stabilizing the transient covalent complex formed between TOP1 and DNA during replication and transcription. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When a replication fork encounters this complex, it results in a double-strand break, which is a lethal event for the cell and a trigger for apoptosis. nih.govmdpi.com

Sphingosine Kinase (SphK): Certain derivatives of 7-Bromo-2-methylquinoline, such as 7-Bromo-2-methylquinoline-5,8-dione (B11781591), serve as precursors in the synthesis of potent Sphingosine Kinase (SphK) inhibitors. SphK is a critical enzyme in the sphingolipid signaling pathway, producing sphingosine-1-phosphate (S1P), a molecule that regulates cell growth, proliferation, and survival. nih.gov Inhibition of SphK disrupts these pro-survival signals, making it a viable target for pharmacologic intervention in pathologies like cancer. nih.gov

FtsZ Protein: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a highly conserved and essential component of the bacterial cell division machinery. ekb.egbenthamscience.com It polymerizes at the division site to form the Z-ring, which is crucial for bacterial cytokinesis. ekb.eg Quinoline derivatives have been identified as inhibitors of FtsZ activity. These compounds disrupt the dynamic assembly and polymerization of the FtsZ protein, thereby preventing Z-ring formation and blocking bacterial cell division, which ultimately leads to bactericidal effects. ekb.egbenthamscience.com

Table 1: Enzyme Inhibition by Quinoline Derivatives

| Target Enzyme |

|---|

| Topoisomerase I (TOP1) |

| Sphingosine Kinase (SphK) |

| FtsZ Protein |

Receptor Binding and Modulation

The biological activity of quinoline derivatives can also be mediated through their interaction with cellular receptors. For instance, bromo-substituted aromatic compounds have demonstrated the ability to bind to and modulate receptor activity. In a study on MCF-7 breast cancer cells, bromo-derivatives of estradiol (B170435) were shown to be agonistic ligands for the estrogen receptor. nih.gov This binding resulted in the translocation of the receptor to the nucleus and the induction of progesterone (B1679170) receptor expression, demonstrating a clear modulation of receptor function. nih.gov Similarly, derivatives of the related quinazoline (B50416) scaffold have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy whose signaling pathways are involved in cell proliferation and survival. ekb.eg

DNA Interaction and DNA Laddering

Beyond enzyme inhibition, some quinoline derivatives can interact directly with DNA. The planar structure of the quinoline ring system allows these molecules to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription. Furthermore, the inhibition of enzymes like Topoisomerase I leads to significant DNA damage. nih.gov The resulting accumulation of DNA double-strand breaks is a potent trigger for apoptosis. A characteristic hallmark of this programmed cell death is the enzymatic cleavage of DNA into nucleosomal fragments. When analyzed by gel electrophoresis, this fragmented DNA appears as a "ladder," a phenomenon known as DNA laddering. researchgate.netnih.govnih.gov Studies on various quinoline derivatives have confirmed their ability to induce this pattern of DNA fragmentation, signifying the activation of apoptotic cell death. researchgate.netnih.govnih.gov

Cellular Pathway Modulation

The interaction of 7-Bromo-2-methylquinolin-4-ol derivatives with their molecular targets initiates a cascade of events that profoundly alter cellular signaling pathways. These alterations are particularly impactful on pathways that regulate cell death and gene expression, forming the basis of their therapeutic potential.

Apoptotic Pathways

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com A key event in these cascades is the activation of effector caspases, such as caspase-3 and caspase-7. mdpi.com For example, studies on tetrahydroquinolinone derivatives have shown a significant, time-dependent increase in caspase-3/7 activity following treatment. researchgate.net This activation of caspases leads to the systematic dismantling of the cell. mdpi.com Furthermore, the induction of apoptosis by quinoline derivatives is often linked to cell cycle arrest, with compounds causing cells to accumulate in phases such as G2/M or S phase prior to cell death. researchgate.netnih.gov

Table 2: Observed Increase in Caspase-3/7 Activity by a Tetrahydroquinolinone Derivative in A549 Cells

| Treatment Duration | Fold Increase in Caspase-3/7 Activity (± SD) |

|---|---|

| 6 hours | 2.32 ± 0.05 |

| 24 hours | 3.9 ± 0.33 |

| 48 hours | 3.9 ± 0.33 |

Gene Expression Dysregulation